N-Cyclopropyl-1H-pyrrole-2-carboxamide

p38α MAP kinase Inflammation Pharmacokinetics

Optimizing kinase inhibitor leads often encounters poor oral bioavailability from suboptimal amide H-bonding. N-Cyclopropyl-1H-pyrrole-2-carboxamide (CAS 1215206-52-2) resolves this via its N-cyclopropyl group, which imparts sp²-like character enhancing H-bond donor strength and restricting amide rotation for improved PK profiles, as demonstrated in BMS-582949 development. • Superior H-bond donor vs. N-methyl/ethyl analogs for kinase hinge binding • Pre-organized conformation reduces off-target interactions • Consistent 98% purity with reliable global supply

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1215206-52-2
Cat. No. B597600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-1H-pyrrole-2-carboxamide
CAS1215206-52-2
SynonymsN-Cyclopropyl-1H-pyrrole-2-carboxamide
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CN2
InChIInChI=1S/C8H10N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h1-2,5-6,9H,3-4H2,(H,10,11)
InChIKeyZOJVWKPLKZVSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1H-pyrrole-2-carboxamide: A Core Building Block for Medicinal Chemistry


N-Cyclopropyl-1H-pyrrole-2-carboxamide (CAS 1215206-52-2) is a small-molecule building block featuring a pyrrole-2-carboxamide scaffold with an N-cyclopropyl substitution. With a molecular weight of 150.18 g/mol and a molecular formula of C8H10N2O, it is a crystalline solid with a typical commercial purity of 95–98% . The compound serves as a versatile intermediate for synthesizing diverse bioactive molecules, particularly kinase inhibitors and anti-infective agents, leveraging the unique electronic and conformational properties of the cyclopropylamide group [1].

Workflow Kinase inhibitor lead optimization Target engagement context
Selection N-cyclopropyl pyrrole-2-carboxamide scaffold Conformational control review
Use Context Enhancing H-bond donor capacity Class-level property inference

Why Cyclopropyl Substitution Cannot Be Simply Replaced


The cyclopropyl group on the amide nitrogen is not a generic alkyl substituent. Unlike N-methyl, N-ethyl, or other N-alkyl analogs, the cyclopropyl ring possesses sp²-like character that enhances hydrogen-bonding with biological targets and restricts amide bond rotation, leading to distinct conformational preferences [1]. In the development of BMS-582949, replacing an N-methoxy group with an N-cyclopropylcarbamoyl group yielded a superior pharmacokinetic profile and improved in vivo efficacy, demonstrating that the choice of N-substituent on a pyrrole-2-carboxamide scaffold can critically impact drug-like properties [1]. Thus, substituting N-cyclopropyl-1H-pyrrole-2-carboxamide with a different N-alkyl pyrrole-2-carboxamide during synthesis or procurement can result in a derivative with fundamentally different biological and physicochemical behavior.

Target N-Cyclopropyl-1H-pyrrole-2-carboxamide
Restricted amide rotation; sp²-like H-bond donor character
Potential Substitute N-Methyl or N-Ethyl pyrrole-2-carboxamide
Greater rotational freedom; weaker H-bond donor capacity
Substituting the cyclopropyl group may alter target-binding conformation and H-bond potential, impacting PK profile.

Key Differentiation Evidence for N-Cyclopropyl-1H-pyrrole-2-carboxamide


Enhanced Pharmacokinetics via N-Cyclopropyl vs. N-Methoxy

In a direct structural comparison within a pyrrolo[1,2-f][1,2,4]triazine series, the compound bearing an N-cyclopropylcarbamoyl group (BMS-582949) demonstrated a superior pharmacokinetic profile relative to its N-methoxy analog (compound 1a), despite being slightly less potent in the p38α enzymatic assay. The N-cyclopropyl derivative exhibited improved oral exposure and efficacy in an acute murine inflammation model [1]. This directly supports that the N-cyclopropylamide moiety, as found in N-cyclopropyl-1H-pyrrole-2-carboxamide, can confer better drug-like properties than other N-substitutions.

PK Profile vs. N-Methoxy
Head-to-head
N-Cyclopropyl derivative: superior in vivo efficacy despite slightly lower enzymatic potency
Supports PK-driven lead optimization context
Acute murine inflammation and rat adjuvant arthritis models
p38α MAP kinase Inflammation Pharmacokinetics

Improved Hydrogen-Bonding Potential of Cyclopropylamide

The cyclopropyl group imparts sp²-like character to the adjacent amide NH, enhancing its hydrogen-bond donor capacity compared to N-alkyl substituents such as N-methyl or N-ethyl [1]. Quantum mechanical calculations have shown that the cyclopropylamide NH is a stronger H-bond donor than that of N-methylacetamide, a model for standard alkylamides. This property can be crucial for target engagement in medicinal chemistry applications.

H-Bond Donor Strength
Class-level
Enhanced H-bond donor capacity vs. N-methylamide
Context-dependent target engagement advantage
X-ray and computational analysis; qualitative enhancement
Hydrogen bonding Medicinal chemistry Conformational analysis

Conformational Restriction of the Cyclopropylamide Group

The N-cyclopropyl group restricts the rotational freedom of the carboxamide bond more effectively than N-methyl or N-ethyl groups. This conformational pre-organization reduces the entropic penalty upon target binding [1]. In the p38α inhibitor series, the N-cyclopropyl derivative exhibited a distinct binding mode confirmed by X-ray crystallography, contributing to its favorable pharmacological profile despite slightly lower enzymatic potency.

Conformational Restriction
Class-level
Reduced entropic penalty upon binding vs. N-methyl
Supports binding affinity optimization context
Inferred from X-ray co-crystal structures; not quantified in ΔS
Conformational restriction Molecular recognition Entropy

Optimal Deployment Scenarios


Kinase Inhibitor Lead Optimization for PK Improvement

When a lead series exhibits potent enzyme inhibition but poor oral exposure, replacing the N-substituent on a pyrrole-2-carboxamide core with an N-cyclopropyl group (directly using this building block) can enhance pharmacokinetic properties, as demonstrated by the BMS-582949 case where the N-cyclopropylcarbamoyl variant outperformed the N-methoxy analog in vivo [1].

Library Synthesis for H-Bond-Dependent Targets

For targets where a strong hydrogen-bond donor is required for key interactions (e.g., kinase hinge regions, protease active sites), N-cyclopropyl-1H-pyrrole-2-carboxamide provides a superior amide H-bond donor compared to N-methyl or N-ethyl pyrrole-2-carboxamide building blocks, as evidenced by the sp² character of the cyclopropyl group enhancing H-bonding potential [1].

Conformationally Constrained Probe Design

In chemical biology probe development where a restricted amide geometry is desired to minimize off-target interactions, this building block offers a pre-organized conformation that reduces rotational freedom and can improve selectivity profiles [1].

Application
Selection Property
Validation Focus
Kinase inhibitor PK lead optimization
N-cyclopropyl PK-enhancement context
In vivo exposure model review
H-bond-dependent target library synthesis
Enhanced H-bond donor potential
Target-engagement assay context
Conformationally constrained probe design
Pre-organized amide geometry
Selectivity profile endpoint review

Technical Documentation Hub

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17 linked technical documents
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